![molecular formula C24H19N5O5S B308564 7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308564.png)
7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a triazino-benzoxazepine core, and a nitrophenyl group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the nitrophenyl group, and the construction of the triazino-benzoxazepine core. Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl group suggests that it may act as an electron-withdrawing group, influencing the reactivity of the compound. The furan and triazino-benzoxazepine cores may interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis{[5-(4-nitrophenyl)furan-2-yl]methylene}hydrazine: Another compound with a furan and nitrophenyl group, but with a different core structure.
5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride: A simpler compound with a furan and nitrophenyl group, but lacking the triazino-benzoxazepine core.
Uniqueness
7-acetyl-6-(5-{4-nitro-2-methylphenyl}-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique biological activities and reactivity, making it a valuable compound for further study.
Propiedades
Fórmula molecular |
C24H19N5O5S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
1-[6-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H19N5O5S/c1-13-12-15(29(31)32)8-9-16(13)19-10-11-20(33-19)23-28(14(2)30)18-7-5-4-6-17(18)21-22(34-23)25-24(35-3)27-26-21/h4-12,23H,1-3H3 |
Clave InChI |
ZPOJKYSZOYILCB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SC)C(=O)C |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


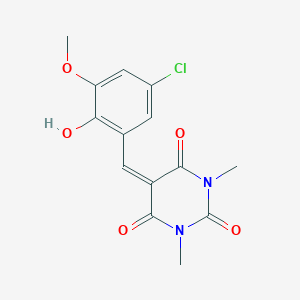
![6-(4,6-DIMETHYL-3-CYCLOHEXENYL)-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B308484.png)
![3-(Hexylsulfanyl)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308487.png)
![3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308488.png)
![3-(Hexylsulfanyl)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308489.png)
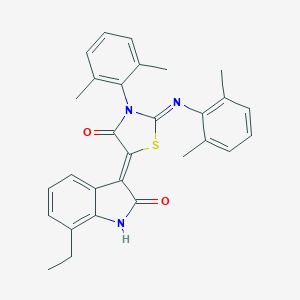
![[3-(Hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B308493.png)
![3-(Hexylsulfanyl)-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308494.png)
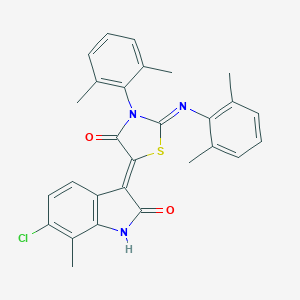
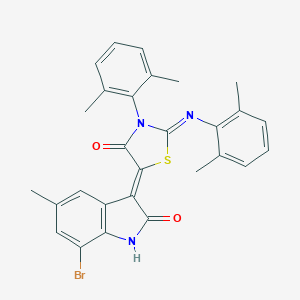
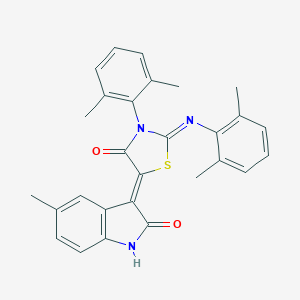
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(2-ethoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308499.png)
![Allyl6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308500.png)
![Allyl6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308501.png)
